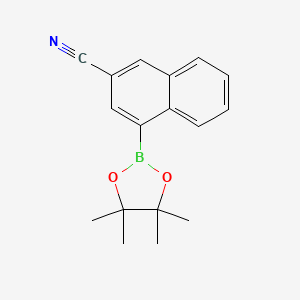
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a bromonaphthalene moiety attached to a cyclopropanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromonaphthalene.
Cyclopropanation: The 3-bromonaphthalene is then subjected to cyclopropanation, where a cyclopropane ring is formed at the 1-position.
Amination: The cyclopropane derivative is then reacted with ammonia or an amine to introduce the amine group, resulting in 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming naphthylcyclopropanamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium amide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylcyclopropanamine.
Substitution: Various substituted naphthylcyclopropanamines depending on the nucleophile used.
科学研究应用
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromonaphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(1-Bromonaphthalen-2-yl)cyclopropan-1-amine: Similar structure but with the bromine atom at the 2-position.
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride: Contains a methoxy group instead of a bromine atom.
1-(Oxolan-3-yl)cyclopropan-1-amine hydrochloride: Features an oxolan ring instead of a naphthalene ring.
Uniqueness
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a bromonaphthalene moiety and a cyclopropanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H13BrClN |
|---|---|
分子量 |
298.60 g/mol |
IUPAC 名称 |
1-(3-bromonaphthalen-1-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(15)5-6-13;/h1-4,7-8H,5-6,15H2;1H |
InChI 键 |
YUPAKIIYCWEZQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC3=CC=CC=C32)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
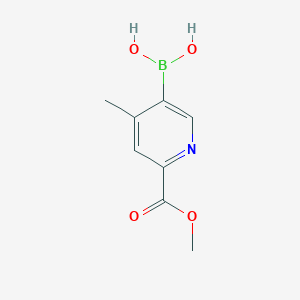
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
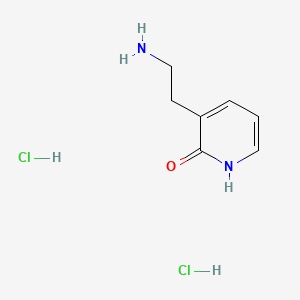
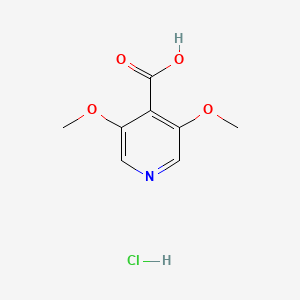
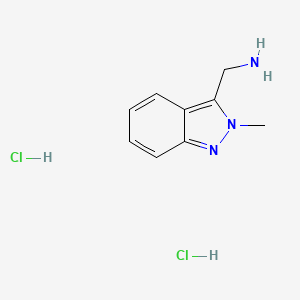
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
